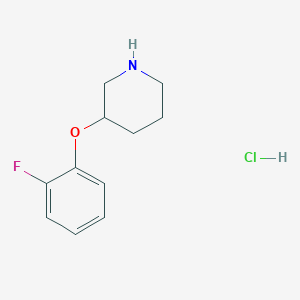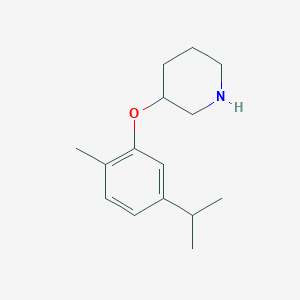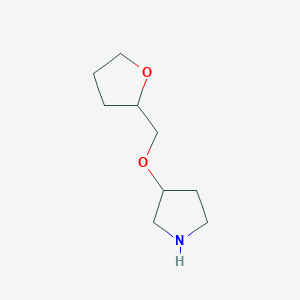![molecular formula C7H11NO2 B1388854 2-アザビシクロ[3.1.1]ヘプタン-1-カルボン酸 CAS No. 1169708-23-9](/img/structure/B1388854.png)
2-アザビシクロ[3.1.1]ヘプタン-1-カルボン酸
説明
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a unique chemical compound. It is a derivative of the basic penicillin nucleus . It is a solid substance .
Synthesis Analysis
The synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid involves a variety of methods. One method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . Another method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Molecular Structure Analysis
The molecular structure of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid can be represented by the SMILES stringO=C (O)C1 (C2)N (CC3=CC=CC=C3)CCC2C1 . Chemical Reactions Analysis
The chemical reactions involving 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid are diverse. For instance, it can undergo a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo [2.2.1]heptanes .Physical And Chemical Properties Analysis
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a solid substance . Its InChI key isPXSPEDFYJGUBQE-UHFFFAOYSA-N .
科学的研究の応用
酸素化2-アザビシクロヘプタンの合成
この化合物は、シクロペンテンの1,2-アミノアシルオキシ化をパラジウム触媒を用いて行うことで、酸素化2-アザビシクロヘプタンの合成に使用されます 。この反応は、幅広い基質を用いて効率的に進行します。 生成物はさらに官能基化して、架橋アザビシクリック構造のライブラリーを構築することができます .
飽和イソステア
2-アザビシクロ[3.1.1]ヘプタン-1-カルボン酸から合成できる3-アザビシクロ[3.1.1]ヘプタンは、飽和イソステアとしての特性が評価されています 。 これらの化合物は、ピリジン環の代わりに抗ヒスタミン薬ルパティジンの構造に組み込まれ、物理化学的性質が劇的に改善されました .
ペプチド工学と創薬
2-アザビシクロ[3.1.1]ヘプタン-1-カルボン酸を含む、立体配座的に制限された非キラルなピペコリン酸アナログの合成は、ペプチド工学と創薬におけるその潜在的な可能性を示しています。 これは、新規化合物の開発における立体配座拘束の重要性を強調しています.
抗菌用途
2-アザビシクロ[3.1.1]ヘプタン-1-カルボン酸から合成できる3-((5-(ジメチルカルバモイル)ピロリジン-3-イル)チオ)-6-(1-ヒドロキシエチル)-4-メチル-7-オキソ-1-アザビシクロ[3.2.0]ヘプタン-2-カルボン酸の構造アナログは、その抗菌特性について研究されています .
将来の方向性
作用機序
Target of Action
The primary target of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is the orexin 2 receptors . These receptors play a crucial role in the regulation of arousal, wakefulness, and appetite .
Mode of Action
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid acts as an agonist on the orexin 2 receptors . This means that it binds to these receptors and activates them, leading to a physiological response .
Result of Action
As an agonist of the orexin 2 receptors, 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid can stimulate these receptors, potentially leading to increased arousal and wakefulness . This could make it useful in the treatment of diseases associated with these receptors, such as narcolepsy .
生化学分析
Biochemical Properties
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially acting as an inhibitor or modulator. The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its catalytic activity .
Cellular Effects
The effects of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the signaling pathways involved in cell growth and differentiation, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in optimal activity without adverse effects .
Metabolic Pathways
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and other biochemical processes. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and efficacy, as well as its potential side effects .
Subcellular Localization
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
特性
IUPAC Name |
2-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-3-5(4-7)1-2-8-7/h5,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNUHXSVDHMLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC1C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine](/img/structure/B1388773.png)
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1388774.png)




![3-[4-(tert-Butyl)phenoxy]piperidine](/img/structure/B1388780.png)
![3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1388781.png)

![3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine](/img/structure/B1388784.png)
![3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine](/img/structure/B1388789.png)

![3-([1,1'-Biphenyl]-4-ylmethoxy)pyrrolidine](/img/structure/B1388791.png)
